molecular formula C19H21N3O4S B2682113 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide CAS No. 681841-66-7

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B2682113
CAS RN: 681841-66-7
M. Wt: 387.45
InChI Key: PMDCCNMMJWQECA-UHFFFAOYSA-N
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Description

The compound “N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural and synthetic compounds . The indole ring is substituted with a dimethyl group and an ethyl group attached to a benzenesulfonamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring, the nitro group, and the sulfonamide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Many indole derivatives have biological activity, but the specific effects can vary widely depending on the exact structure of the compound .

Future Directions

Indole derivatives are a rich area of study in organic chemistry, with potential applications in pharmaceuticals, materials science, and other fields . Future research might focus on developing new synthesis methods, exploring the properties of these compounds, or investigating their potential uses .

properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12-4-7-18-17(10-12)16(14(3)21-18)8-9-20-27(25,26)19-11-15(22(23)24)6-5-13(19)2/h4-7,10-11,20-21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDCCNMMJWQECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

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